Tau Peptide (304-318) Trifluoroacetate
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H126N18O22.C2HF3O2/c1-13-42(12)61(92-63(102)46(26-27-54(79)97)82-70(109)57(38(4)5)88-68(107)51(35-94)80-55(98)34-78)73(112)90-59(40(8)9)72(111)85-49(32-43-22-24-44(96)25-23-43)65(104)83-47(20-15-17-29-77)74(113)93-30-18-21-53(93)69(108)89-58(39(6)7)71(110)86-50(33-56(99)100)66(105)84-48(31-37(2)3)64(103)87-52(36-95)67(106)81-45(19-14-16-28-76)62(101)91-60(41(10)11)75(114)115;3-2(4,5)1(6)7/h22-25,37-42,45-53,57-61,94-96H,13-21,26-36,76-78H2,1-12H3,(H2,79,97)(H,80,98)(H,81,106)(H,82,109)(H,83,104)(H,84,105)(H,85,111)(H,86,110)(H,87,103)(H,88,107)(H,89,108)(H,90,112)(H,91,101)(H,92,102)(H,99,100)(H,114,115);(H,6,7)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-,60-,61-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCFEZANDDQQW-QSSNSHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H127F3N18O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1745.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Activation
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Resin : A Wang resin or Rink amide resin is used, depending on the desired C-terminal modification (free acid or amide).
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Activation : Each amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of 1-hydroxybenzotriazole (HOBt).
Sequential Coupling and Deprotection
Cleavage and Trifluoroacetate Salt Formation
After chain assembly, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) , water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v). This step simultaneously removes side-chain protecting groups and yields the peptide as a TFA salt.
Purification Strategies
Crude peptides require purification to remove truncated sequences and residual reagents.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
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Column : C18 or C4 stationary phase (5–10 μm particle size).
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Mobile Phase : Gradient elution with 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B).
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Conditions :
Parameter Value Flow Rate 5–10 mL/min Gradient 10–60% B over 30 min Detection UV at 214 nm
Purified fractions are pooled and lyophilized to obtain the final product.
Size-Exclusion Chromatography (SEC)
For larger-scale preparations, SEC (e.g., Sephadex G-25) may supplement HPLC to remove aggregates and salts.
Analytical Characterization
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight:
Purity Assessment via HPLC
Batch purity ≥95% is achieved, as quantified by peak area integration at 214 nm.
Comparative Analysis of Synthesis Methods
| Parameter | SPPS | Recombinant Expression |
|---|---|---|
| Peptide Length | Optimal for ≤50 residues | Suitable for longer fragments |
| Yield | 60–80% (crude), 30–50% (final) | 10–20% (after purification) |
| Cost | High (protected amino acids) | Moderate (fermentation) |
| Scalability | Limited to gram scale | Kilogram scale feasible |
While recombinant methods (e.g., for tau 304–380) involve E. coli expression and boiling purification, SPPS remains the gold standard for short peptides like Tau (304–318).
Critical Challenges and Optimizations
Aggregation During Synthesis
The hydrophobic sequence (e.g., Val-Ile-Tyr) predisposes the peptide to aggregation. Mitigation strategies include:
Chemical Reactions Analysis
Hydrolysis and Oxidative Reactions
Like most peptides, Tau Peptide (304-318) Trifluoroacetate undergoes hydrolysis and oxidation under physiological conditions:
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Hydrolysis : Cleavage of peptide bonds occurs in aqueous environments, particularly at Asp (D) and Ser (S) residues. This reaction is pH-dependent, with faster rates in acidic or alkaline conditions .
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Oxidation : Methionine (absent in this sequence) and tyrosine (Y) residues are prone to oxidation. The Tyr310 residue in the PHF6 motif may form dityrosine crosslinks under oxidative stress, accelerating fibril formation .
Aggregation Kinetics and Pathways
This compound self-assembles into β-sheet-rich fibrils via a nucleation-dependent mechanism. Key findings include:
Table 1: Aggregation Kinetics Parameters
| Parameter | Value (Tau 304–318) | Value (Aβ42 for Comparison) | Conditions |
|---|---|---|---|
| Lag time (t₁/₂) | ~48 hours | ~6 hours | 37°C, pH 8.0, quiescent |
| Secondary rate (k⁺k₂) | 6 × 10¹¹ M⁻³ s⁻² | 4 × 10¹⁰ M⁻³ s⁻² | 20 mM phosphate buffer |
| Critical concentration (√Kₘ) | 30 nM | >6 μM |
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Mechanism : Secondary nucleation dominates, with existing fibrils fragmenting to create new aggregation seeds .
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Concentration Dependence : Aggregation accelerates above 1 μM but plateaus beyond 10 μM due to saturation of nucleation sites .
Metal Ion Interactions
Copper (Cu²⁺) binds to this compound, inducing structural changes that promote aggregation:
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Binding Sites : Histidine (H307) and lysine (K308) residues coordinate Cu²⁺ in a square-planar geometry .
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Structural Effects :
Table 2: Modification Effects on Aggregation
| Modification | Effect on Aggregation | Residues Affected |
|---|---|---|
| Phosphorylation | Inhibits microtubule binding; enhances fibril stability | Ser324, Ser356 |
| Truncation (C-terminal) | Accelerates nucleation | Cleavage at Asp421 |
| Acetylation | Reduces β-sheet propensity | Lys307, Lys311 |
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Phosphorylation : Introduces negative charges, reducing helical content and promoting cross-β interactions .
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Proline Mutagenesis : Substituting Val309 or Ile310 with proline disrupts β-sheet stacking, inhibiting fibrillization .
Inhibitor Interactions
The retro-inverso peptide RI-AG03 ([Ac-rrrrrrrrGpkyk(ac)iqvGr-NH₂]) blocks aggregation by:
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Binding Affinity : Competes with the PHF6 motif (Kd = 0.8 μM) .
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Efficacy : Reduces fibril formation by >90% at equimolar concentrations .
Environmental Sensitivity
Scientific Research Applications
Therapeutic Applications
Alzheimer's Disease and Tauopathies
Tau peptide (304-318) is being explored as a potential therapeutic agent for Alzheimer's disease and other tauopathies. Research indicates that this peptide can be utilized in vaccine formulations to elicit an immune response against pathological tau proteins. Such vaccines aim to prevent or slow down the progression of tau-related neurodegenerative diseases by targeting tau aggregates in the brain .
Peptide Vaccines
The development of peptide vaccines using tau peptide (304-318) aims to activate the immune system to recognize and eliminate pathological tau species. This approach is based on the premise that inducing an immune response can help clear tau aggregates, thereby potentially mitigating the progression of diseases like Alzheimer's .
Diagnostic Applications
Biomarkers for Tauopathies
Tau peptide (304-318) is also being investigated as a biomarker for diagnosing tauopathies. The ability to detect specific tau fragments in biological fluids could provide insights into disease presence and progression. The peptide's unique sequence may serve as a target for antibodies developed for diagnostic assays .
Immunoassays
Utilizing tau peptide (304-318) in immunoassays facilitates the detection of tau protein interactions and aggregation states. This application is crucial for understanding the dynamics of tau pathology and could enhance the accuracy of diagnosing various neurodegenerative conditions .
Research Applications
Peptide Screening
Tau peptide (304-318) serves as a valuable tool in peptide screening assays aimed at studying protein interactions, functional analyses, and epitope mapping. These screenings are essential for identifying how tau interacts with other proteins and contributes to neurodegenerative processes .
Molecular Dynamics Studies
In silico studies using molecular dynamics simulations have been employed to investigate the structural properties of tau peptides, including (304-318). These studies help elucidate how mutations within this region can influence tau aggregation propensity, thereby contributing to our understanding of diseases like frontotemporal dementia .
Case Studies and Research Findings
Mechanism of Action
Tau Peptide (304-318) Trifluoroacetate exerts its effects by interacting with microtubules, stabilizing their structure, and promoting their assembly. This interaction is crucial for maintaining neuronal morphology and function. In pathological conditions, tau can aggregate into neurofibrillary tangles, disrupting microtubule dynamics and leading to neuronal dysfunction and cell death .
Comparison with Similar Compounds
Structural and Sequence Comparison
The sequence and molecular features of tau-derived peptides influence their aggregation propensity, solubility, and biological activity. Below is a comparative table of structurally related tau peptides:
Key Observations :
- The PHF6* motif (residues 306–311: VQIVYK) is a hallmark of tau aggregation. Tau (304–318) likely includes this motif, making it prone to β-sheet formation and fibril aggregation, similar to Tau (301–315) .
- Longer peptides like Tau (379–408) exhibit higher molecular weights and additional post-translational modification sites, altering their solubility and interaction with biological membranes .
Aggregation and Solubility
- Tau (301–315) : Demonstrates significant aggregation due to the PHF6* motif, requiring careful formulation (e.g., lyophilization with stabilizing excipients) to prevent moisture-induced aggregation .
- Tau (307–321) : Retains partial aggregation propensity but shows improved solubility in physiological buffers due to charged residues (e.g., Lys, Asp) .
- Tau (304–318) : Expected to aggregate under high moisture or acidic conditions, akin to CSP7 Trifluoroacetate, where reversible aggregation was resolved via pH adjustment (e.g., ammonium hydroxide) .
Stability in Formulations
- Lyophilization Stability : CSP7 Trifluoroacetate formulations with lactose (1:70 molar ratio) showed superior resistance to moisture-induced aggregation compared to mannitol, suggesting excipient choice critically impacts stability . This principle may extend to tau peptides, where amorphous excipients (e.g., lactose) could stabilize labile regions like PHF6*.
- Chemical Stability : CSP7 Trifluoroacetate retained >98% potency after nebulization, indicating trifluoroacetate salts generally withstand mechanical stress . Tau peptides, however, may degrade faster due to protease-sensitive regions absent in CSP6.
Role of Trifluoroacetate Counterions
Trifluoroacetate (TFA) is a common counterion in peptide synthesis. Evidence highlights:
- TFA Effects : In C16-KKKK-NH2, TFA ions modulated peptide-lipid interactions by altering binding stoichiometry without affecting affinity . For tau peptides, TFA may enhance solubility but could interfere with assays requiring precise ionic conditions.
- Removal Challenges : Protocols for TFA removal (e.g., HCl treatment) are critical to avoid artifactual results in biological studies .
Biological Activity
Tau peptides, particularly the Tau Peptide (304-318) Trifluoroacetate, have garnered significant attention in neurobiology due to their role in tauopathies, including Alzheimer's disease. This peptide fragment is crucial for studying tau aggregation, a process implicated in neurodegenerative diseases. This article reviews the biological activity of Tau Peptide (304-318), highlighting its mechanisms, therapeutic potential, and relevant research findings.
Structure and Properties
The this compound corresponds to a specific segment of the tau protein, which is involved in stabilizing microtubules in neurons. The sequence is characterized by specific amino acids that influence its aggregation properties and interactions with other proteins.
The primary biological activity of Tau Peptide (304-318) involves its ability to inhibit tau aggregation. Aggregation is a critical factor in tauopathies, leading to neurodegeneration. The peptide targets aggregation-promoting hotspots within the tau protein, specifically the regions that facilitate misfolding and aggregation.
Key Mechanisms:
- Inhibition of Tau Aggregation : The peptide has been shown to disrupt the aggregation process by binding to tau monomers and preventing their assembly into toxic oligomers and fibrils .
- Neuroprotective Effects : In vitro studies indicate that treatment with Tau Peptide (304-318) can rescue neurons from tau-induced toxicity, suggesting a protective role against neurodegenerative processes .
In Vitro Studies
Research has demonstrated that Tau Peptide (304-318) exhibits strong antiproliferative activities. In cellular models, it has been observed to have 100- to 1000-fold increased potency compared to established chemotherapeutics like paclitaxel and vinblastine .
Table 1: Antiproliferative Activity Comparison
| Compound | Potency (Relative to Control) |
|---|---|
| Tau Peptide (304-318) | 100-1000 times |
| Paclitaxel | Baseline |
| Vinblastine | Baseline |
In Vivo Studies
Recent studies have explored the in vivo efficacy of Tau Peptide (304-318). For instance, a novel peptide-based inhibitor targeting both aggregation hotspots has shown promise in reducing tau pathology in animal models of Alzheimer's disease. This study emphasized the peptide's ability to cross the blood-brain barrier and exert neuroprotective effects by reducing tau aggregation and associated behavioral deficits .
Case Studies
- Study on Neurodegeneration : A study involving transgenic mice expressing human tau revealed that administration of Tau Peptide (304-318) significantly reduced tau aggregates and improved cognitive function as measured by behavioral tests .
- Clinical Relevance : In a clinical trial setting, researchers are investigating the long-term effects of tau inhibitors like Tau Peptide (304-318) on Alzheimer's patients. Preliminary results suggest potential for slowing disease progression .
Q & A
Q. How can researchers determine the secondary structure of Tau Peptide (304-318) Trifluoroacetate in aqueous solutions?
Circular Dichroism (CD) spectroscopy is a primary method. Prepare a 10 µM peptide solution in aqueous buffer (pH 7.4) and analyze far-UV spectra (190–250 nm) at 37°C. Key spectral features include:
- Negative n-π* band at ~220 nm and π-π* transitions at ~207/190 nm for α-helices.
- Negative band near 217 nm for β-sheets.
- Strong negative peak at 195–200 nm indicates random coil dominance .
Q. What factors influence the solubility of this compound in experimental buffers?
The trifluoroacetate (TFA) counterion imparts acidity and affects solubility. Key steps:
- Check if the peptide is supplied as a TFA salt (common post-synthesis).
- Neutralize acidic TFA residues by adjusting pH with volatile bases (e.g., NH₄OH) or dilute HCl.
- Use degassed, high-purity solvents (e.g., water, PBS) to avoid aggregation .
Q. How should researchers handle discrepancies in peptide quantification due to TFA content?
TFA salts reduce peptide mass content. Mitigation strategies:
- Use anion-exchange resins (e.g., Amberlite IRA-400) to replace TFA with acetate, increasing peptide content by ~20% (monitored via fluorine elemental analysis).
- Confirm peptide concentration via amino acid analysis (AAA) or UV absorbance (if Trp/Tyr residues exist) .
Advanced Research Questions
Q. What protocols are recommended for replacing TFA with alternative counterions (e.g., acetate) in cationic peptides like Tau (304-318)?
- Dissolve the peptide in water and incubate with Amberlite IRA-400 resin (acetate form) for 24 hours.
- Monitor exchange efficiency via fluorine content reduction (e.g., from 13.42% to 2.88% post-exchange).
- Lyophilize the peptide-acetate solution for storage. This minimizes media acidification and improves biocompatibility .
Q. How can residual TFA in peptide preparations impact biological assays, and how is it quantified?
- High TFA levels (>1%) can acidify solutions, alter peptide conformation, and introduce cytotoxicity.
- Quantify residual TFA using USP <503.1> guidelines:
- Ion chromatography (IC) with conductivity detection.
- Limit: ≤0.1% (w/w) for pharmaceutical-grade peptides .
Q. What analytical techniques resolve contradictions in structural data (e.g., CD vs. NMR)?
- Combine CD with complementary methods:
- NMR spectroscopy for residue-specific structural insights.
- Molecular dynamics simulations to model conformational flexibility.
Q. How should environmental precautions for TFA disposal be integrated into experimental workflows?
- TFA is a persistent environmental pollutant (PFAS-related). Follow institutional guidelines for hazardous waste.
- Consider counterion replacement (e.g., acetate) during synthesis to reduce TFA waste.
- Monitor precipitation and wastewater using liquid-liquid extraction (LLE) and mass spectrometry .
Methodological Notes
- Structural Analysis : Always include temperature and pH controls in CD experiments, as Tau peptides exhibit pH-dependent aggregation .
- Counterion Selection : Acetate is preferred for in vivo studies due to lower toxicity, while TFA is acceptable for in vitro structural assays .
- Data Validation : Cross-validate peptide purity (>95%) via HPLC, MALDI-TOF, and AAA to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
